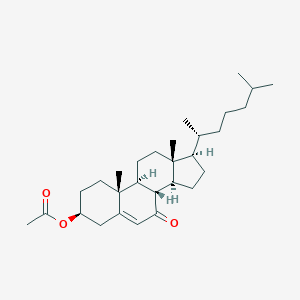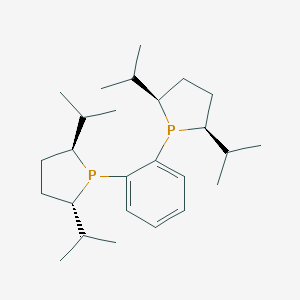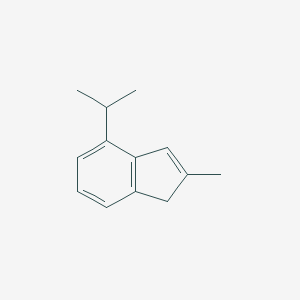
4-Isopropyl-2-methyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-2-methyl-1H-indene is a chemical compound that belongs to the family of indenes. It is a colorless liquid that is widely used in the field of scientific research.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-2-methyl-1H-indene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form adducts. It has also been shown to undergo oxidation and reduction reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 4-Isopropyl-2-methyl-1H-indene. However, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Isopropyl-2-methyl-1H-indene in lab experiments include its availability, low cost, and ease of synthesis. However, its limited solubility in water and low reactivity with some nucleophiles may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Isopropyl-2-methyl-1H-indene. These include the development of new synthesis methods, the study of its mechanism of action, and the investigation of its potential as a pharmaceutical agent. Additionally, further research is needed to fully understand its biochemical and physiological effects.
Conclusion:
In conclusion, 4-Isopropyl-2-methyl-1H-indene is a chemical compound that has been widely used in the field of scientific research. Its unique properties make it a valuable starting material for the synthesis of various organic compounds. While there is limited research on its biochemical and physiological effects, it has shown promise as an anti-inflammatory and analgesic agent in animal models. Further research is needed to fully understand its mechanism of action and potential as a pharmaceutical agent.
Applications De Recherche Scientifique
4-Isopropyl-2-methyl-1H-indene has been widely used in the field of scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a probe molecule in the study of chemical reactions and mechanisms.
Propriétés
Numéro CAS |
152686-00-5 |
|---|---|
Nom du produit |
4-Isopropyl-2-methyl-1H-indene |
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
2-methyl-4-propan-2-yl-1H-indene |
InChI |
InChI=1S/C13H16/c1-9(2)12-6-4-5-11-7-10(3)8-13(11)12/h4-6,8-9H,7H2,1-3H3 |
Clé InChI |
BMMFBNMQSNJLPO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C1)C=CC=C2C(C)C |
SMILES canonique |
CC1=CC2=C(C1)C=CC=C2C(C)C |
Synonymes |
1H-Indene,2-methyl-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

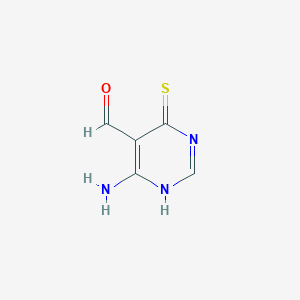
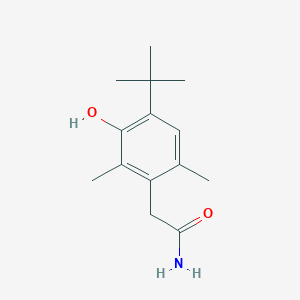
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
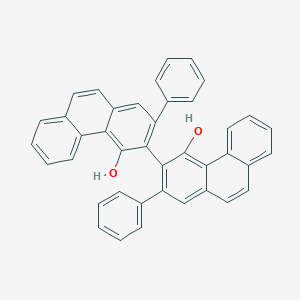
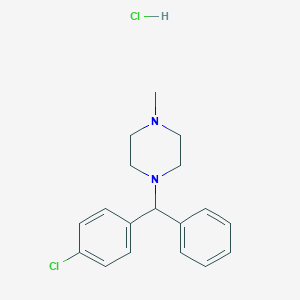
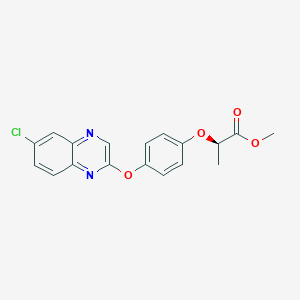
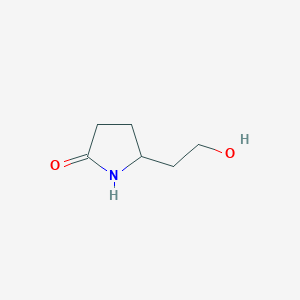
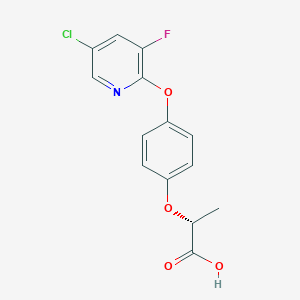
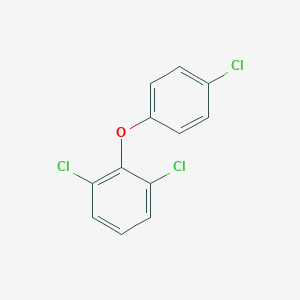
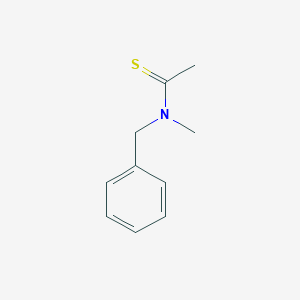
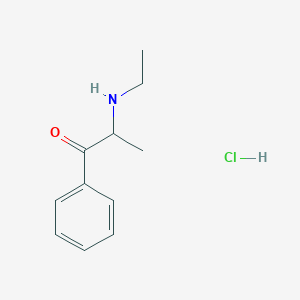
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
